

A Comparative Analysis of the Dyeing Efficiency of Reactive Red 76

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Reactive red 76

Cat. No.: B1174092

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A detailed guide for researchers and textile industry professionals on the performance of **Reactive Red 76** against other commercially available reactive dyes, supported by experimental data and standardized testing protocols.

This guide provides an objective comparison of the dyeing efficiency of C.I. **Reactive Red 76**, a widely used monochlorotriazine (MCT) reactive dye, with other significant reactive dyes such as the bifunctional C.I. Reactive Red 195 and the monofunctional vinyl sulfone (VS) dye, C.I. Reactive Red 239. The comparison focuses on key performance indicators in textile dyeing: exhaustion, fixation, and colorfastness, providing valuable data for researchers and professionals in drug development and material science.

Executive Summary of Dyeing Performance

The efficiency of a reactive dye is paramount in achieving vibrant, lasting coloration on cellulosic fibers like cotton, while also considering environmental and economic factors. This guide benchmarks **Reactive Red 76** against alternatives to provide a clear performance overview. While specific quantitative data for the exhaustion and fixation rates of **Reactive Red 76** is not readily available in public literature, we can infer its general performance characteristics based on its chemical nature as a monofunctional MCT dye and compare it to dyes with published data.

Dye Name	C.I. Name	Reactive Group(s)	Reported Exhaustion (%)	Reported Fixation (%)
Reactive Red 76	Reactive Red 76	Monochlorotriazine (MCT)	Data not available	Data not available
Reactive Red 195	Reactive Red 195	Monochlorotriazine (MCT) & Vinyl Sulfone (VS)	~70-85	~70-90
Reactive Red 239	Reactive Red 239	Vinyl Sulfone (VS)	Data not available	Data not available

Note: The dyeing efficiency of reactive dyes is highly dependent on specific process parameters such as temperature, salt concentration, alkali concentration, and liquor ratio.

Detailed Experimental Protocols

To ensure a standardized and reproducible comparison of dyeing efficiency, the following detailed experimental protocols are provided.

Determination of Dye Exhaustion and Fixation Percentage

This protocol is adapted from a study on C.I. Reactive Red 195 and is a standard method for quantifying the dyeing efficiency of reactive dyes on cotton.

1. Materials and Equipment:

- Scoured and bleached 100% cotton knit fabric
- Reactive dye (e.g., **Reactive Red 76**, Reactive Red 195)
- Sodium chloride (NaCl) or Glauber's salt (Na_2SO_4) as electrolyte
- Sodium carbonate (Na_2CO_3) as alkali

- Non-ionic soap
- Laboratory-scale dyeing machine (e.g., Mathis Labomat)
- UV-Vis Spectrophotometer
- Standard laboratory glassware

2. Experimental Procedure:

- Dye Bath Preparation: Prepare a dye bath with a specific concentration of the reactive dye (e.g., 1% on weight of fabric, owf), a defined concentration of electrolyte (e.g., 60 g/L NaCl), and a set liquor ratio (e.g., 1:20).
- Exhaustion Phase:
 - Introduce the cotton fabric into the dye bath at room temperature.
 - Run the dyeing machine and gradually raise the temperature to the recommended dyeing temperature for the specific dye class (e.g., 60°C for MCT dyes).
 - Maintain this temperature for a set duration (e.g., 30 minutes) to allow for dye exhaustion.
 - After the exhaustion phase, take a sample of the dye bath liquor for spectrophotometric analysis.
- Fixation Phase:
 - Add a predetermined amount of alkali (e.g., 20 g/L Na_2CO_3) to the dye bath.
 - Continue the dyeing process at the same temperature for the fixation period (e.g., 60 minutes).
- Washing Off:
 - After dyeing, the fabric is rinsed thoroughly with cold water.

- A soaping treatment is carried out at boil (e.g., with 2 g/L non-ionic soap) for 10-15 minutes to remove any unfixed dye.
- The fabric is then rinsed again and dried.
- Collect the soaping liquor for spectrophotometric analysis.

3. Calculation of Exhaustion and Fixation:

The percentage of dye exhaustion (%E) and fixation (%F) are calculated using the absorbance values measured with a UV-Vis spectrophotometer at the maximum absorption wavelength (λ_{max}) of the dye.

- % Exhaustion (%E): $\%E = [(A_0 - A_1) / A_0] \times 100$ Where:
 - A_0 = Absorbance of the initial dye bath
 - A_1 = Absorbance of the dye bath after the exhaustion phase
- % Fixation (%F): $\%F = [((A_0 - A_1) - A_2) / (A_0 - A_1)] \times 100$ Where:
 - A_0 = Absorbance of the initial dye bath
 - A_1 = Absorbance of the dye bath after the exhaustion phase
 - A_2 = Absorbance of the soaping liquor

Colorfastness to Washing (ISO 105-C06)

This standard test method is used to assess the resistance of the color of textiles to domestic or commercial laundering procedures.

1. Materials and Equipment:

- Dyed fabric specimen
- Multifiber test fabric (containing strips of common textile fibers)
- Standard soap solution

- Launder-Ometer or similar apparatus
- Grey Scale for assessing color change and staining

2. Experimental Procedure:

- A specimen of the dyed fabric is stitched together with a piece of multifiber test fabric.
- The composite specimen is then washed in a stainless-steel container in the Launder-Ometer with a standard soap solution under specified conditions of temperature, time, and mechanical agitation.
- After washing, the specimen is rinsed and dried.
- The change in color of the dyed fabric and the degree of staining on each of the fiber strips in the multifiber fabric are assessed by comparing them with the Grey Scales. The ratings range from 1 (poor) to 5 (excellent).

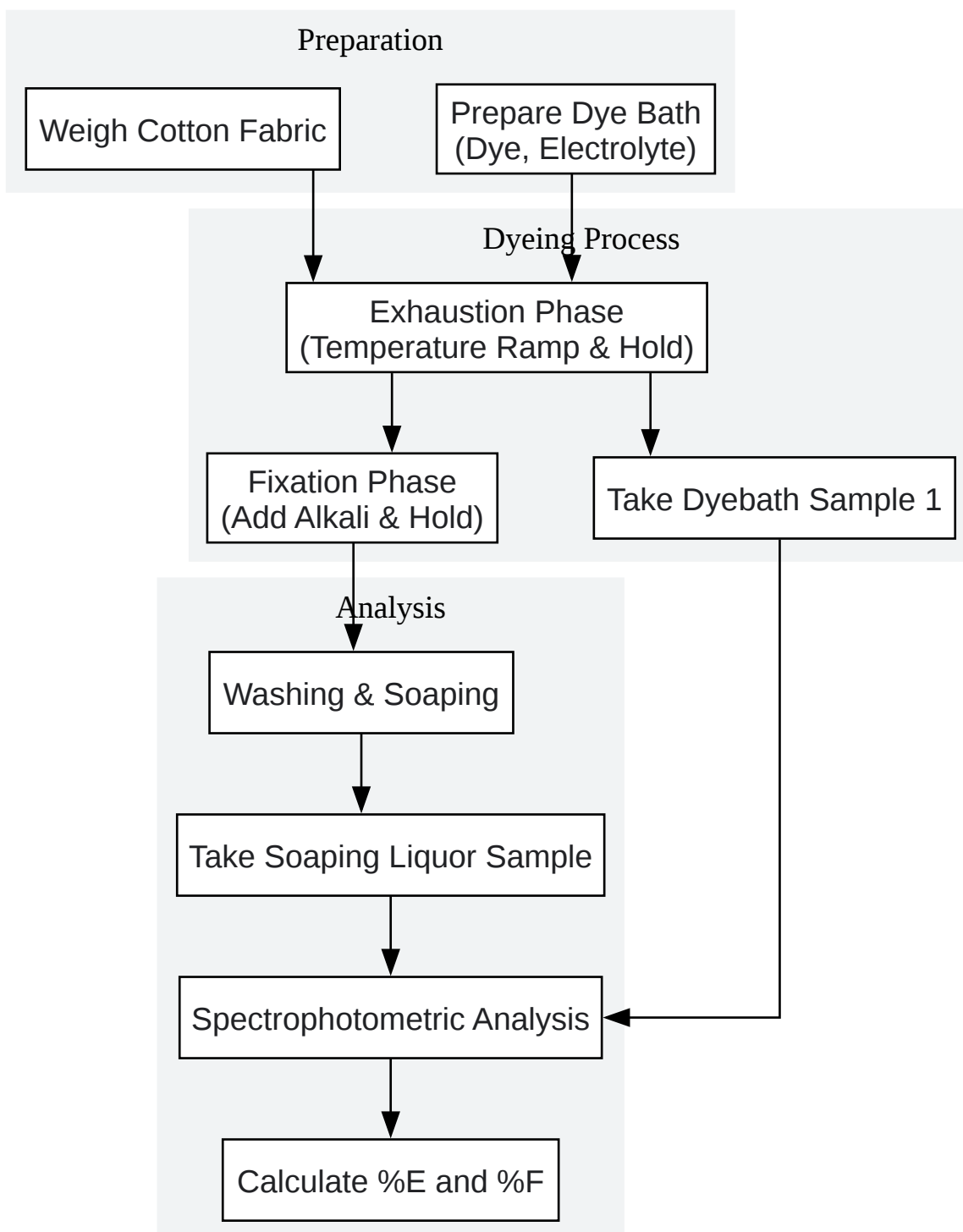
Performance Comparison

While specific data for **Reactive Red 76** is pending, a comparative discussion based on the properties of different reactive groups is presented.

- **Reactive Red 76** (Monochlorotriazine - MCT): MCT dyes are known for their moderate reactivity and require higher temperatures (around 80°C) for fixation. They generally exhibit good leveling properties and build-up. Their fixation efficiency is typically considered moderate.
- **Reactive Red 195** (Bifunctional - MCT & VS): This dye contains two different reactive groups, which increases the probability of fixation to the cellulose fiber. Bifunctional dyes often exhibit higher fixation rates and better washing-off properties compared to monofunctional dyes. Studies on Reactive Red 195 have shown fixation efficiencies in the range of 70-90% under optimized conditions.
- **Reactive Red 239** (Vinyl Sulfone - VS): VS dyes are highly reactive and can be fixed at lower temperatures (around 60°C). They are known for forming very stable covalent bonds with cellulose, leading to excellent wash fastness.

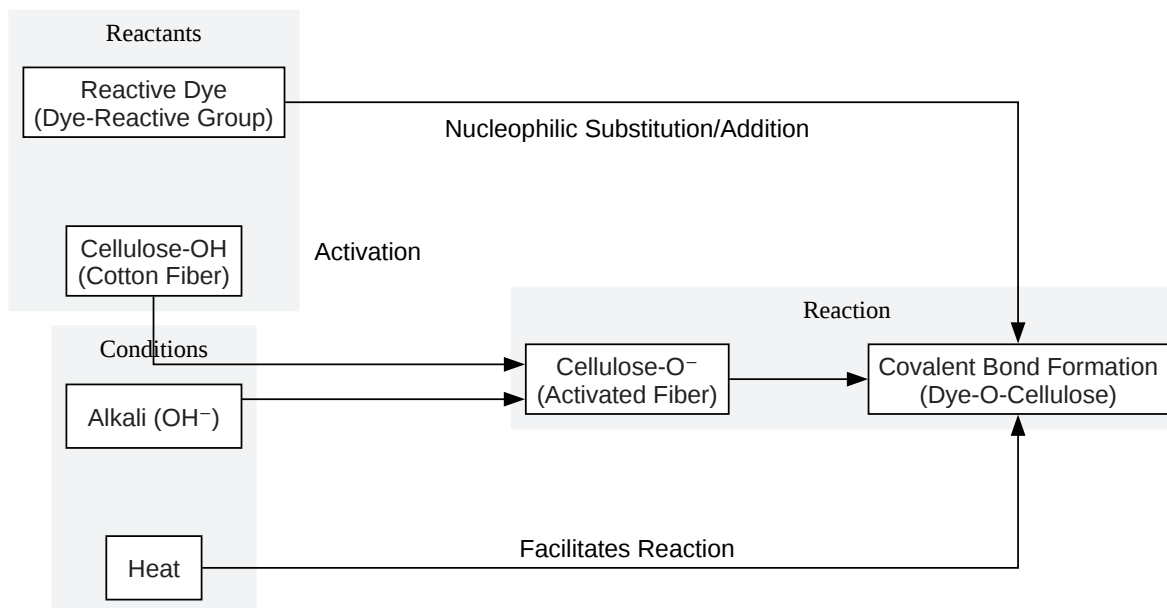
Visualizing the Process and Chemistry

To better understand the experimental workflow and the underlying chemical reactions, the following diagrams are provided.



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Diagram 1: Experimental workflow for determining dyeing efficiency.



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Diagram 2: Chemical mechanism of reactive dye fixation on cellulose.

Conclusion

The selection of a reactive dye is a critical decision in textile manufacturing, impacting product quality, cost-effectiveness, and environmental footprint. While **Reactive Red 76** is a staple in the industry, this guide highlights the potential advantages of alternative dyes like the bifunctional Reactive Red 195, which demonstrates high fixation efficiency. The provided experimental protocols offer a standardized framework for conducting in-house benchmarking studies, enabling researchers and professionals to make data-driven decisions for their specific

applications. Further research to quantify the exhaustion and fixation rates of **Reactive Red 76** under various conditions is highly encouraged to complete this comparative analysis.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com